molecular formula C12H14N4O5 B6344771 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine CAS No. 1240568-72-2

1-(3,5-Dinitrobenzoyl)-2-methylpiperazine

Cat. No.: B6344771
CAS No.: 1240568-72-2
M. Wt: 294.26 g/mol
InChI Key: GJESURAVBZIPGG-UHFFFAOYSA-N
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Description

1-(3,5-Dinitrobenzoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 3,5-dinitrobenzoyl group attached to a 2-methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine typically involves the reaction of 3,5-dinitrobenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,5-Dinitrobenzoyl chloride+2-methylpiperazineThis compound+HCl\text{3,5-Dinitrobenzoyl chloride} + \text{2-methylpiperazine} \rightarrow \text{this compound} + \text{HCl} 3,5-Dinitrobenzoyl chloride+2-methylpiperazine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dinitrobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used to substitute the benzoyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Reduced forms of the compound with fewer nitro groups.

    Substitution: Substituted derivatives with different functional groups replacing the benzoyl group.

Scientific Research Applications

1-(3,5-Dinitrobenzoyl)-2-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Similar in structure but lacks the piperazine ring.

    3,5-Dinitrobenzoyl chloride: Precursor to 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine.

    N-Alkyl nitrobenzamides: Compounds with similar nitrobenzoyl groups but different alkyl substituents.

Uniqueness

This compound is unique due to the presence of both the 3,5-dinitrobenzoyl group and the 2-methylpiperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,5-dinitrophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O5/c1-8-7-13-2-3-14(8)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8,13H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJESURAVBZIPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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